molecular formula C11H13NO3 B14235906 2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- CAS No. 324011-06-5

2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro-

Cat. No.: B14235906
CAS No.: 324011-06-5
M. Wt: 207.23 g/mol
InChI Key: LVOHUMPUTMYMTG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .

Scientific Research Applications

2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

324011-06-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-8-2-4-10-7(5-8)1-3-9(15-10)6-11(13)14/h2,4-5,9H,1,3,6,12H2,(H,13,14)

InChI Key

LVOHUMPUTMYMTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)OC1CC(=O)O

Origin of Product

United States

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